molecular formula C10H9O4P B075677 1-Naphthyl phosphate CAS No. 1136-89-6

1-Naphthyl phosphate

Cat. No.: B075677
CAS No.: 1136-89-6
M. Wt: 224.15 g/mol
InChI Key: YNXICDMQCQPQEW-UHFFFAOYSA-N
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Description

1-Naphthyl phosphate, also known as phosphoric acid 1-naphthyl ester, is an organic compound with the molecular formula C10H9O4P. It is a derivative of naphthalene, where a phosphate group is attached to the first carbon atom of the naphthalene ring. This compound is commonly used as a substrate in biochemical assays to measure the activity of phosphatases, enzymes that hydrolyze phosphate esters.

Mechanism of Action

Target of Action

1-Naphthyl phosphate is a substrate for various enzymes, including phosphatases . The primary targets of this compound are enzymes such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and immune response.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the hydrolysis of this compound, leading to the release of 1-Naphthol and inorganic phosphate . This interaction triggers changes in the enzyme’s activity, influencing downstream cellular processes.

Biochemical Pathways

The hydrolysis of this compound by phosphatases is a part of broader biochemical pathways involving phosphate metabolism. The released inorganic phosphate can participate in various biochemical reactions, contributing to energy metabolism, signal transduction, and other cellular functions. The exact pathways affected can depend on the specific phosphatase enzyme involved and the cellular context .

Result of Action

The hydrolysis of this compound results in the production of 1-Naphthol and inorganic phosphate. This reaction can influence the activity of the target enzyme and affect downstream cellular processes. For example, in the case of phosphatases, the hydrolysis of this compound can modulate the enzyme’s activity, impacting cellular functions such as signal transduction and energy metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with this compound or its target enzymes. For instance, the activity of phosphatases can be sensitive to pH and the presence of specific ions . Therefore, these factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphate can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

C10H7OH+POCl3+3 C5H5NC10H7OPO3H2+3 C5H5N.HCl\text{C10H7OH} + \text{POCl3} + \text{3 C5H5N} \rightarrow \text{C10H7OPO3H2} + \text{3 C5H5N.HCl} C10H7OH+POCl3+3 C5H5N→C10H7OPO3H2+3 C5H5N.HCl

The product, this compound, is then purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by the phosphorylation of 1-naphthol using phosphorus oxychloride or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to produce 1-naphthol and phosphoric acid.

C10H7OPO3H2+H2OC10H7OH+H3PO4\text{C10H7OPO3H2} + \text{H2O} \rightarrow \text{C10H7OH} + \text{H3PO4} C10H7OPO3H2+H2O→C10H7OH+H3PO4

  • Oxidation: : this compound can be oxidized to form naphthoquinone derivatives under strong oxidizing conditions.

  • Substitution: : The phosphate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 1-Naphthol and phosphoric acid.

    Oxidation: Naphthoquinone derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

    Biochemistry: Used to measure the activity of phosphatases, including acid and alkaline phosphatases, in various biological samples.

    Molecular Biology: Employed in the detection and quantification of enzyme activity in cell and tissue extracts.

    Medicine: Utilized in diagnostic assays to monitor enzyme levels in clinical samples, aiding in the diagnosis of diseases such as prostate cancer.

    Industry: Applied in the development of biosensors for detecting enzyme activity in environmental and food samples.

Comparison with Similar Compounds

1-Naphthyl phosphate can be compared with other naphthyl phosphate derivatives, such as 2-naphthyl phosphate and phenyl phosphate.

    2-Naphthyl phosphate: Similar to this compound but with the phosphate group attached to the second carbon atom of the naphthalene ring. It exhibits similar enzymatic activity but may have different substrate specificity.

    Phenyl phosphate: Contains a phenyl group instead of a naphthyl group. It is also used as a substrate in phosphatase assays but may have different reactivity and stability compared to naphthyl phosphates.

This compound is unique due to its specific structure, which allows it to be a preferred substrate for certain phosphatases, making it valuable in biochemical and diagnostic applications.

Properties

IUPAC Name

naphthalen-1-yl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXICDMQCQPQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862858
Record name Naphthalen-1-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-89-6
Record name 1-Naphthyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1136-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-naphthyl phosphate used in the study of enzymes?

A1: this compound serves as a substrate for various enzymes, particularly phosphatases like alkaline phosphatase (ALP). [, , ] The enzyme catalyzes the hydrolysis of this compound, releasing 1-naphthol, a detectable product. This reaction is commonly employed in enzyme assays to determine enzyme activity and kinetic parameters. [, , , , ]

Q2: Can you elaborate on the detection methods used in these enzyme assays?

A2: The released 1-naphthol, being electrochemically active, allows for both spectrophotometric and electrochemical detection methods. [, , , , ] Spectrophotometry capitalizes on the absorbance of 1-naphthol, while electrochemical techniques like amperometry measure the current generated during its oxidation. [, , , , ] This versatility makes this compound a valuable tool in developing sensitive biosensors. [, , ]

Q3: Beyond enzyme studies, are there other applications for this compound?

A3: Yes, this compound's utility extends to immunosensing applications. It's employed as a substrate for ALP-labeled antibodies in enzyme-linked immunosorbent assays (ELISAs). [, , ] Upon antibody binding to the target, the ALP enzyme converts this compound to detectable 1-naphthol. This approach has been explored for detecting various targets, including bacteria like E.coli O157:H7 [] and toxins like ricin. [, ]

Q4: Are there any studies on how the structure of this compound affects its reactivity?

A4: Yes, research has explored the impact of structural modifications on the reactivity of this compound derivatives. For instance, the presence of electron-withdrawing groups like the P(O) group in tri-1-naphthyl phosphate influences the elimination of the binaphthyl radical cation during photoinduced electron-transfer reactions. [, ] Furthermore, the introduction of a hydroxyl group in diethyl 8-hydroxy-1-naphthyl phosphate significantly enhances the rate of hydrolysis compared to diethyl this compound, attributed to hydrogen bond catalysis. []

Q5: How does this compound behave in different environments?

A5: Studies have investigated the behavior of this compound in various environments, including reverse micelles. [, , ] These studies reveal that the catalytic efficiency of ALP towards this compound is influenced by the type of external solvent used in the reverse micelle system. [, , ] For instance, biocompatible solvents like isopropyl myristate and methyl laurate can replace traditional solvents like n-heptane and benzene without compromising the efficiency of the system. [, ] These findings highlight the potential for developing greener and more sustainable chemical processes using biocompatible reverse micelles.

Q6: What is the molecular formula and weight of this compound?

A6: this compound, specifically the disodium salt commonly used in research, has the molecular formula C10H7Na2O4P and a molecular weight of 268.12 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers don't delve into detailed spectroscopic characterization, they do mention key absorbance properties of both this compound and its enzymatic product, 1-naphthol. [, ] This information is crucial for optimizing detection methods in both spectrophotometric and electrochemical assays.

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